(R)-Ethylsec-butylcarbamate
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Overview
Description
®-Ethylsec-butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethylsec-butylcarbamate typically involves the reaction of an appropriate amine with an alkyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ®-enantiomer. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-OCOCl} \rightarrow \text{R-NHCOOR’} + \text{HCl} ] where R-NH2 is the amine and R’-OCOCl is the alkyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of ®-Ethylsec-butylcarbamate may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: ®-Ethylsec-butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Scientific Research Applications
®-Ethylsec-butylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Medicine: ®-Ethylsec-butylcarbamate derivatives are explored for their potential therapeutic effects, including as anticonvulsants and muscle relaxants.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of ®-Ethylsec-butylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. For example, in pesticides, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects.
Comparison with Similar Compounds
Methylcarbamate: Another carbamate ester with similar chemical properties but different biological activity.
Ethylcarbamate: A simpler carbamate ester used in different applications.
Butylcarbamate: Similar in structure but with a different alkyl group, leading to variations in reactivity and application.
Uniqueness: ®-Ethylsec-butylcarbamate is unique due to its specific ®-enantiomer configuration, which can result in distinct biological activities compared to its racemic or (S)-enantiomer counterparts. This specificity makes it valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and enzyme inhibition studies.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl N-[(2R)-butan-2-yl]carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(3)8-7(9)10-5-2/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
MWWHFPACIRAPEB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H](C)NC(=O)OCC |
Canonical SMILES |
CCC(C)NC(=O)OCC |
Origin of Product |
United States |
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